molecular formula C20H19N3O4S B2508048 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide CAS No. 681236-87-3

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide

Cat. No.: B2508048
CAS No.: 681236-87-3
M. Wt: 397.45
InChI Key: RUFXKPADZXQIJG-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications

Visible Light-Promoted Synthesis

Research demonstrates the synthesis of heterocyclic derivatives, including sulfonylmethyl isoquinolines, through a visible-light-promoted reaction. This method leverages N-alkyl-N-methacryloyl benzamides and sulfonyl chlorides, catalyzed by fac-Ir(ppy)3, highlighting a pathway to generate compounds that can be further reduced to obtain hydroxy derivatives for potential biological applications (Liu et al., 2016).

Anticancer Agents and PI3K Inhibitors

A study on sulfonamino benzamides explores their role as novel PI3K inhibitors and anticancer agents. The synthesis of these compounds and their evaluation against cancer cell lines present a promising avenue for anticancer research, with specific compounds exhibiting significant inhibitory effects on the PI3K/AKT/mTOR pathway (Shao et al., 2014).

Synthesis of Bioactive Molecules

Another study focuses on synthesizing fluoro-substituted benzothiazoles with potential antimicrobial, anti-inflammatory, and anticonvulsant activities. This research underlines the chemical versatility of incorporating fluoro groups into bioactive molecules for enhanced pharmacological screening (Patel et al., 2009).

Diuretic and Antihypertensive Agents

Research into quinazoline derivatives has explored their potential as diuretic and antihypertensive agents. This work involved synthesizing a series of sulfonamide derivatives and evaluating their pharmacological activities, identifying compounds with potent activities compared to standard drugs (Rahman et al., 2014).

Atypical Antipsychotic Agents

A study on cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists highlights their potential as atypical antipsychotic agents. This research presents a pathway for developing treatments for schizophrenia with lower extrapyramidal side effects (Norman et al., 1994).

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-14-12-19(22-27-14)21-20(24)16-6-8-18(9-7-16)28(25,26)23-11-10-15-4-2-3-5-17(15)13-23/h2-9,12H,10-11,13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFXKPADZXQIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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